

The Selectivity of RMC-4998: A Technical Guide

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Compound of Interest		
Compound Name:	RMC-4998	
Cat. No.:	B15615694	Get Quote

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Introduction

RMC-4998 is a potent, orally active, and covalent inhibitor of the KRASG12C mutant, a key driver in various cancers. What sets RMC-4998 apart is its unique mechanism of action, which involves the formation of a ternary complex with the intracellular chaperone protein, cyclophilin A (CYPA), and the active, GTP-bound state of KRASG12C. This technical guide provides an indepth look into the selectivity of RMC-4998, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows. RMC-4998 is a preclinical tool compound that is representative of the investigational drug RMC-6291.

Data Presentation

The selectivity of **RMC-4998** is a critical aspect of its therapeutic potential, ensuring that it preferentially targets cancer cells harboring the KRASG12C mutation while minimizing off-target effects. The following tables summarize the key quantitative data available for **RMC-4998** and its clinical counterpart, RMC-6291.



Parameter	Value	Target/System	Reference
IC50 (Ternary Complex Formation)	28 nM	CYPA and activated KRASG12C	[1]
IC50 (ERK Signaling Inhibition)	1 - 10 nM	KRASG12C mutant cancer cell models	
Covalent Engagement Efficiency (kinact/KI)	272,000 M-1s-1	Active KRASG12C	_

Table 1: Biochemical and Cellular Activity of **RMC-4998**. This table summarizes the potency of **RMC-4998** in forming the key ternary complex and its downstream effect on cellular signaling.

Compound	Cell Lines	Median IC50 (Proliferation)	Selectivity Index (vs. non- G12C)	Reference
RMC-6291	KRASG12C mutant cancer cell panel	0.11 nM	13,500-fold	

Table 2: Anti-proliferative Activity and Selectivity of RMC-6291. This table highlights the high potency and selectivity of the clinical candidate, RMC-6291, a close analog of **RMC-4998**.

A comprehensive kinome scan profile for **RMC-4998**, detailing its selectivity against a broad panel of human kinases, is not publicly available at the time of this writing. Such data is crucial for a complete understanding of its off-target profile. However, the available data strongly suggests a high degree of selectivity for the KRASG12C target. **RMC-4998** has demonstrated comparable activity against G12C-mutant HRAS and NRAS, but exhibits minimal to no activity against the KRASG13C mutant.[2]

Signaling Pathway

RMC-4998's mechanism of action is centered on the formation of a stable ternary complex with CYPA and GTP-bound KRASG12C. This tri-complex sterically hinders the interaction of

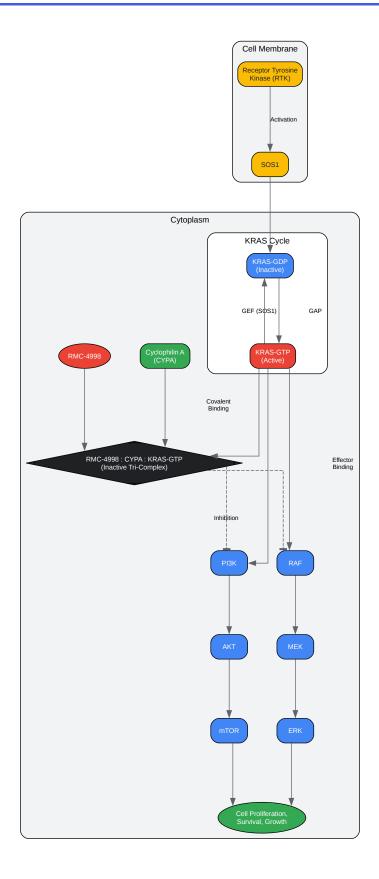


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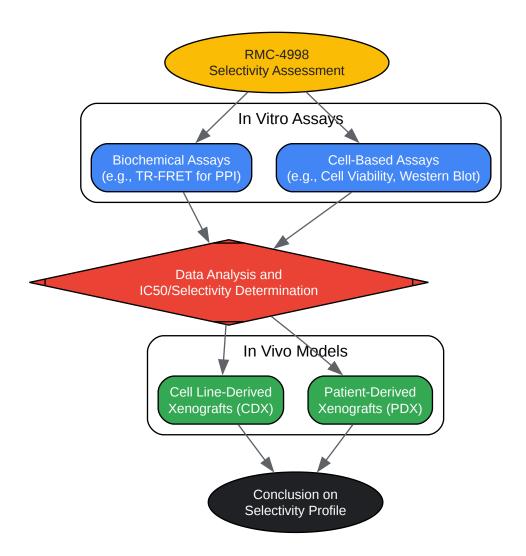
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KRASG12C with its downstream effectors, thereby inhibiting oncogenic signaling. The following diagram illustrates this pathway.

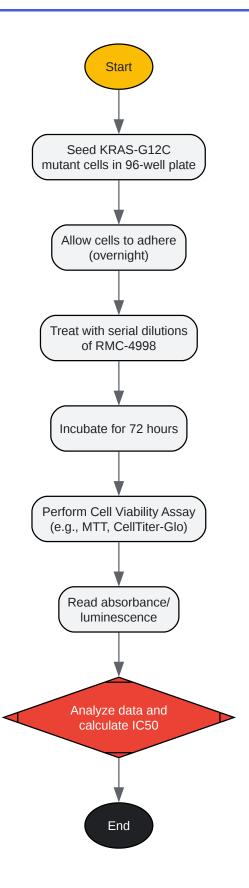












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